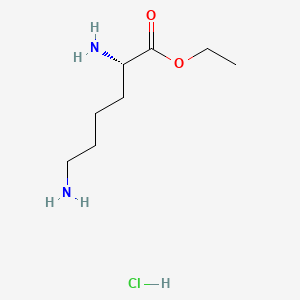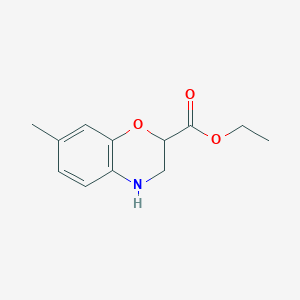
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone
Descripción general
Descripción
The compound “2-(Chloromethyl)-1H-imidazole” is similar in structure and has been used in the synthesis of various pharmaceuticals . It’s important to note that the properties of “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone” could be significantly different due to the presence of the quinolinone group and additional methyl groups.
Synthesis Analysis
In a study, 2-chloromethyl-1H-benzimidazole derivatives were synthesized by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles . This might provide some insight into potential synthesis routes for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloromethyl-1H-benzimidazole hydrochloride, has been studied using X-ray crystallography, (1)H NMR, FT-IR, UV/vis, and elemental analysis .Chemical Reactions Analysis
The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex gave indene derivatives in high yields . This might suggest potential reactions for “2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, 2-(chloromethyl)-1H-imidazole Hydrochloride has a molecular weight of 153.01 g/mol .Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Reactions
- Reactions of Heterocyclic Quinone Methides : Demonstrates the preparation of 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone and its reactions, showcasing its potential in synthetic chemistry (Chauncey & Grundon, 1990).
- Quinoxaline Derivatives : Discusses reactions of 2-chloro-3-methylquinoxaline with various nucleophiles, indicating its versatility in producing a range of chemical structures (Badr et al., 1983).
Corrosion Inhibition
- Carbon Steel Corrosion Inhibition : Explores the use of 5-(chloromethyl)-8-quinolinol hydrochloride for inhibiting corrosion of carbon steel in hydrochloric acid solution, showing high inhibition efficiency (Faydy et al., 2016).
Antimicrobial Activity
- Antimicrobial Metal Chelates : Studies the condensation of 5-chloromethyl-8-quinolinol with 4-methyl piperazine and its metal chelates, indicating antimicrobial properties (Patel & Vohra, 2006).
Synthesis of Derivatives for Further Applications
- Quinoxalinone and Naphthyridinone Derivatives : The synthesis of quinoxalinone and related derivatives for potential applications, including their evaluation as antimalarials, though showing no activity in this particular study (Nasr et al., 1978).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-6,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-8(2)12-10(4-7)11(15)5-9(6-13)14-12/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQASVXCCQEYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589826 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6,8-dimethyl-4(1H)-quinolinone | |
CAS RN |
946692-39-3 | |
| Record name | 2-(Chloromethyl)-6,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Nitrophenyl)methyl 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1628769.png)

![1-[2-(Methylamino)benzoyl]proline](/img/structure/B1628775.png)

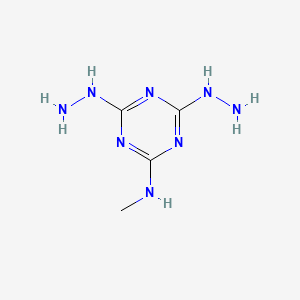
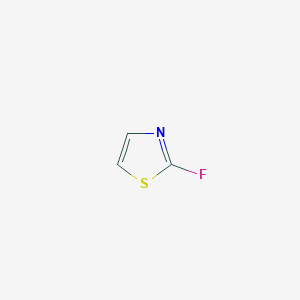
![2-[1,4]Diazepan-1-YL-1-(4-fluoro-benzyl)-1H-benzoimidazole](/img/structure/B1628782.png)
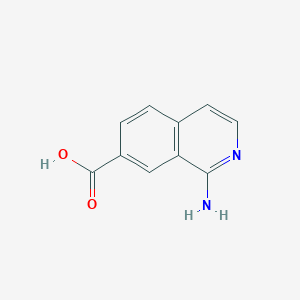

![[1-(6-Methylpyrazin-2-yl)piperid-4-yl]methylamine](/img/structure/B1628785.png)
